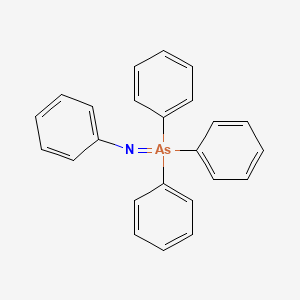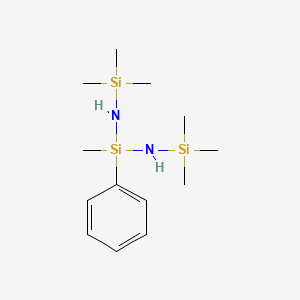
1-Methyl-1-phenyl-N,N'-bis(trimethylsilyl)silanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine typically involves the reaction of phenylmethylsilane with trimethylsilylamine under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups play a crucial role in stabilizing the compound and facilitating its reactivity . The phenyl and methyl groups contribute to the compound’s overall stability and reactivity . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential interactions with various biological and chemical systems .
Comparación Con Compuestos Similares
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine can be compared with other similar compounds, such as:
1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)amine: This compound lacks the silanediamine core and has different reactivity and applications.
1-Phenyl-N,N’-bis(trimethylsilyl)silanediamine: This compound lacks the methyl group and has different stability and reactivity.
1-Methyl-N,N’-bis(trimethylsilyl)silanediamine: This compound lacks the phenyl group and has different chemical properties.
The uniqueness of 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine lies in its combination of phenyl, methyl, and trimethylsilyl groups, which confer specific reactivity and stability characteristics .
Propiedades
Número CAS |
24385-32-8 |
|---|---|
Fórmula molecular |
C13H28N2Si3 |
Peso molecular |
296.63 g/mol |
Nombre IUPAC |
[methyl-bis(trimethylsilylamino)silyl]benzene |
InChI |
InChI=1S/C13H28N2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12,14-15H,1-7H3 |
Clave InChI |
UQQFGAAFZIOZPB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


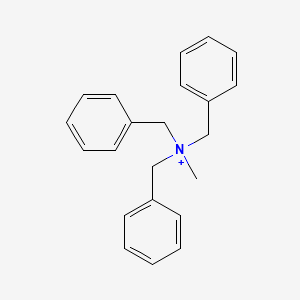
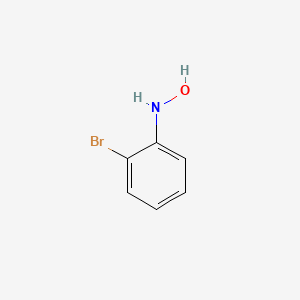
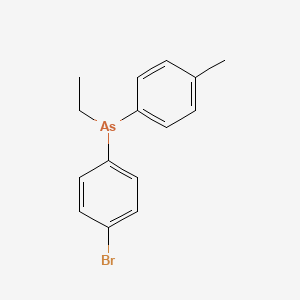
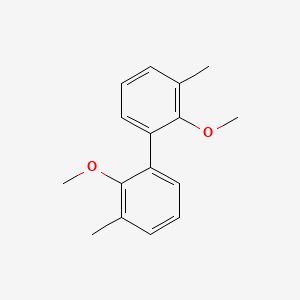
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)

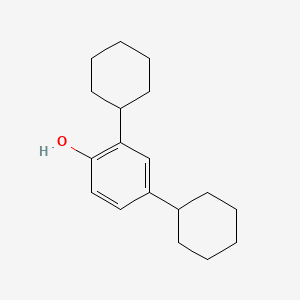
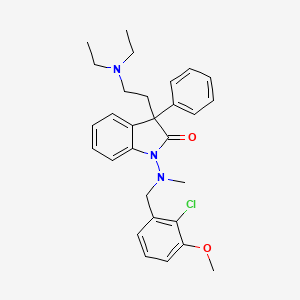

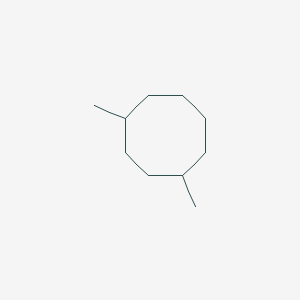
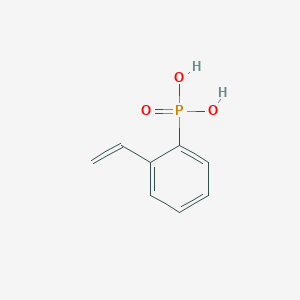
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
